Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-

Epoxide hydrolase Chalcone Structure-activity relationship

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 192047-38-4; molecular formula C15H12O2; MW 224.25 g/mol) is the single-enantiomer trans-α,β-epoxyketone derivative of chalcone, also designated as (2R,3S)-trans-1-benzoyl-2-phenyloxirane or (2R,3S)-epoxychalcone. This compound belongs to the chalcone oxide structural class, which was identified through systematic screening of over 150 compounds as the optimal inhibitory pharmacophore for mammalian cytosolic epoxide hydrolase (cEH/sEH).

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 192047-38-4
Cat. No. B12557578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
CAS192047-38-4
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1
InChIKeyUQGMJZQVDNZRKT-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 192047-38-4): Procurement-Relevant Identity and Class Definition


Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 192047-38-4; molecular formula C15H12O2; MW 224.25 g/mol) is the single-enantiomer trans-α,β-epoxyketone derivative of chalcone, also designated as (2R,3S)-trans-1-benzoyl-2-phenyloxirane or (2R,3S)-epoxychalcone . This compound belongs to the chalcone oxide structural class, which was identified through systematic screening of over 150 compounds as the optimal inhibitory pharmacophore for mammalian cytosolic epoxide hydrolase (cEH/sEH) [1]. The stereochemistry is defining: the trans-orientation of the two phenyl rings relative to the oxirane ring is essential for biological activity, and the specific (2R,3S) absolute configuration represents the biologically active enantiomer within this chiral scaffold [2].

Why Generic Substitution Fails for Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-: Stereochemical, Functional-Group, and Isozyme-Specificity Barriers


Substituting the (2R,3S)-trans-epoxychalcone with broadly similar in-class compounds—such as the parent chalcone, the cis-epoxide diastereomer, racemic trans-chalcone oxide, or isosteric analogs lacking the intact α,β-epoxyketone—produces large, quantifiable degradation in potency and target selectivity. The chalcones inhibit cytosolic glutathione S-transferase (GST) rather than cEH [1], the cis-epoxide shows markedly different enzyme kinetics and chemical stability , and isosteric replacements of the carbonyl or epoxide functionalities reduce cEH inhibitory potency by factors of 44- to 450-fold [2]. These differences preclude simple interchange in any application requiring potent, selective cEH/sEH inhibition.

Quantitative Differentiation Evidence for Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- vs. Closest Analogs and Alternatives


Trans-Epoxide Stereochemistry Confers cEH Inhibitory Potency 100-Fold Greater Than the Parent Chalcone Scaffold

In head-to-head enzyme assays using mouse liver cytosol, trans-chalcone oxide (1-benzoyl-2-phenyloxirane trans-isomer) inhibited cytosolic epoxide hydrolase (cEH)-mediated hydrolysis of [³H]-trans-stilbene oxide with an IC50 of approximately 40 µM, whereas the parent chalcone (the non-epoxidized α,β-unsaturated ketone) showed no significant cEH inhibition at comparable concentrations and instead inhibited cytosolic glutathione S-transferase acting on cis-stilbene oxide [1]. The (2R,3S)-enantiomer represents the active configuration within this trans-epoxide structure [2]. This demonstrates that the epoxide ring is not merely an incremental modification but a binary switch determining which detoxification pathway the compound modulates.

Epoxide hydrolase Chalcone Structure-activity relationship

Epoxide vs. Isosteric Replacements: Carbonyl and Oxirane Functional Groups Are Individually Non-Redundant for Optimal cEH Inhibition

Prestwich et al. (1985) systematically replaced functional groups within the trans-chalcone oxide scaffold and measured cEH inhibition in mouse liver cytosol. Replacement of the carbonyl (C=O) with a methylidene (=CH₂) reduced inhibitory potency 44-fold; substitution of the epoxide ring with a cyclopropyl ring reduced potency 450-fold; and introduction of a 2'-hydroxyl group reduced potency 100-fold [1]. These data quantify that both the α,β-epoxyketone functionality and its intact, unsubstituted trans-geometry are individually essential—compounds bearing any single alteration to the core pharmacophore exhibit dramatically inferior inhibition.

Isosteric analog Pharmacophore mapping Enzyme inhibition

Trans vs. Cis Diastereoselectivity: Acid-Catalyzed Hydrolytic Stability and Biological Activity Diverge by Stereochemistry

The trans-epoxide (target) and cis-epoxide diastereomers of chalcone oxide exhibit distinct physicochemical and biological profiles. Acid-catalyzed hydrolysis kinetic data show that the cis-isomer hydrolyzes approximately 4.3-fold faster than the trans-isomer (rate constants: cis, 1.766 × 10⁻⁵ L/mol·s; trans, 4.140 × 10⁻⁶ L/mol·s at 25 °C) . Literature also classifies the cis-isomer as an epoxide hydrolase activator rather than a potent inhibitor [1], establishing a functional reversal tied to stereochemistry. For applications requiring consistent cEH inhibition with predictable chemical stability, the trans-configuration—and specifically the (2R,3S)-enantiomer—is the scientifically justified choice.

Diastereomer comparison Chemical stability Stereochemistry

Enzyme Selectivity: Chalcone Oxides Discriminate Between Cytosolic and Microsomal Epoxide Hydrolase by Over Two Orders of Magnitude

The seminal Mullin & Hammock (1982) screening study demonstrated that chalcone oxides (including the trans-epoxide class) are potent inhibitors of cytosolic epoxide hydrolase (cEH) with I50 values in the range of 10–50 nM (1–5 × 10⁻⁸ M), while being either inactive or only weak inhibitors of microsomal epoxide hydrolase (mEH) and cytosolic glutathione S-transferase in the same mouse liver preparations [1]. This selectivity window exceeding 100-fold differentiates trans-chalcone epoxides from broad-spectrum epoxide hydrolase inhibitors such as valpromide or trichloropropene oxide, which inhibit both cEH and mEH at micromolar concentrations [2].

Isozyme selectivity Cytosolic epoxide hydrolase Off-target profiling

Enantiomeric Purity Accessibility: Scale-Up Julia-Colonna Epoxidation Delivers (2R,3S)- or (2S,3R)-Epoxy Ketone at up to 97% ee at 100-Gram Scale

The Julia-Colonna asymmetric epoxidation of chalcone under triphasic/phase-transfer catalysis conditions has been demonstrated at 100-gram substrate scale, yielding the trans-epoxy ketone with optical purities up to 97% enantiomeric excess and isolated yields of 75–78% [1]. The stereochemical outcome is controlled by the chirality of the poly-amino acid catalyst: poly-L-leucine generates the (2R,3S)-enantiomer (target configuration), while poly-D-leucine generates the (2S,3R)-enantiomer [2]. This established scalable route to high-optical-purity material contrasts with non-stereoselective methods (alkaline H₂O₂ epoxidation) that produce racemic trans-chalcone oxide, requiring subsequent chiral resolution with additional cost and yield loss.

Asymmetric synthesis Julia-Colonna epoxidation Enantiomeric excess

SAR Confirmation: 4-Phenylchalcone Oxide (IC50 68 nM) vs. Unsubstituted Chalcone Oxide (IC50 40 µM)—Substitution Site Matters

Comparative IC50 data from rat recombinant sEH demonstrate that unsubstituted trans-chalcone oxide has an IC50 of 40 µM, while the p-substituted 4-phenylchalcone oxide achieves an IC50 of 0.4 µM (i.e., 400 nM) [1]. An independent vendor technical datasheet confirms that 4-phenylchalcone oxide inhibits human cEH with an IC50 of 68 nM . This 100- to 600-fold potency gain from a single para-phenyl substitution on either ring quantifies the steep SAR and demonstrates that unsubstituted trans-chalcone oxide—the parent scaffold of CAS 192047-38-4—retains moderate intrinsic potency (micromolar range) that can be optimized, but is itself a discrete, well-characterized reference point for SAR studies.

Structure-activity relationship Substituent effects cEH inhibition

Best-Fit Research and Industrial Application Scenarios for Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS 192047-38-4)


Enantiomerically Enriched cEH/sEH Pharmacological Tool Compound for Target Validation Studies

The (2R,3S)-trans-epoxychalcone serves as a structurally defined, single-enantiomer inhibitor of cytosolic/soluble epoxide hydrolase with micromolar intrinsic potency (IC50 ≈ 40 µM), validated enzyme selectivity (>100-fold over mEH and GST), and well-characterized mechanism of covalent, slowly reversible inhibition [1]. Investigators requiring a cEH inhibitor with unambiguous stereochemistry—for target validation, enzyme kinetic studies, or as a reference standard in SAR campaigns—benefit from the compound's combination of moderate potency, selectivity advantage, and the ability to attribute biological effects specifically to the α,β-epoxyketone pharmacophore rather than to degradation products [2].

SAR Reference Standard and Unsubstituted Pharmacophore Baseline for Chalcone Oxide Optimization Programs

Because quantitative SAR data demonstrate that unsubstituted trans-chalcone oxide occupies a defined position on the cEH inhibition potency continuum (IC50 = 40 µM vs. 68–400 nM for the 4-phenyl-substituted analog), CAS 192047-38-4 functions as the essential 'zero-substitution' control in any medicinal chemistry effort aimed at optimizing chalcone oxide-based cEH/sEH inhibitors [1]. Its well-understood binding mode—requiring intact epoxide and carbonyl groups with trans-stereochemistry—makes it an indispensable negative control for assessing whether new substituents genuinely improve potency or merely restore activity lost through structural modification [2].

Chiral Intermediate for Enantioselective Flavonoid and Isoflavonoid Synthesis

Chiral non-racemic chalcone epoxides bearing the (2R,3S) configuration are established intermediates for enantioselective synthesis of poly-oxygenated α-hydroxydihydrochalcones, dihydroflavonols, and related flavonoid natural products [1]. The availability of the Julia-Colonna asymmetric epoxidation at scale (up to 97% ee, 75–78% yield at 100-g substrate level) [2] provides a route to enantiomerically enriched (2R,3S)-epoxychalcone suitable as a synthetic chiron. The epoxide ring-opening regiochemistry and stereochemistry are predictable, enabling divergent access to multiple flavonoid skeletons from a single chiral epoxide intermediate.

Epoxide Hydrolase Mechanism-of-Action Studies: Covalent Enzyme-Inhibitor Intermediate Characterization

Morisseau et al. (1998) established that trans-chalcone oxides inhibit sEH through formation of a covalent enzyme-inhibitor intermediate with a half-life inversely proportional to inhibitor potency, and that SAR is driven primarily by electronic effects at the ketone functionality and para-substitution of the phenyl attached to the epoxy C-1 carbon [1]. The unsubstituted (2R,3S)-epoxychalcone provides the structurally simplest probe for studying this covalent inhibition mechanism, free from the confounding electronic effects of ring substituents. This makes it the preferred compound for mechanistic enzymology experiments (slow-binding kinetics, active-site labeling, X-ray crystallography soaking) where substituent-free binding geometry is required.

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